molecular formula C9H13N5O B14368516 2-amino-9-butyl-9H-purin-6-ol CAS No. 93905-75-0

2-amino-9-butyl-9H-purin-6-ol

Katalognummer: B14368516
CAS-Nummer: 93905-75-0
Molekulargewicht: 207.23 g/mol
InChI-Schlüssel: RITMSEHRRVJGJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-amino-9-butyl-9H-purin-6-ol is a purine derivative with a unique structure that includes an amino group at the 2-position, a butyl group at the 9-position, and a hydroxyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-9-butyl-9H-purin-6-ol typically involves the reaction of a purine precursor with butylamine under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with butylamine to introduce the butyl group at the 9-position. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-amino-9-butyl-9H-purin-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 6-position can be oxidized to form a ketone.

    Reduction: The amino group at the 2-position can be reduced to form an amine.

    Substitution: The butyl group at the 9-position can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-amino-9-butyl-9H-purin-6-one.

    Reduction: Formation of 2-amino-9-butyl-9H-purin-6-amine.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-amino-9-butyl-9H-purin-6-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential role in cellular processes and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Wirkmechanismus

The mechanism of action of 2-amino-9-butyl-9H-purin-6-ol involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-amino-9-methyl-9H-purin-6-ol: Similar structure but with a methyl group instead of a butyl group.

    2-amino-9-ethyl-9H-purin-6-ol: Similar structure but with an ethyl group instead of a butyl group.

    2-amino-9-propyl-9H-purin-6-ol: Similar structure but with a propyl group instead of a butyl group.

Uniqueness

2-amino-9-butyl-9H-purin-6-ol is unique due to the presence of the butyl group at the 9-position, which can influence its chemical reactivity and biological activity. The length and hydrophobicity of the butyl group can affect the compound’s interaction with biological membranes and its overall pharmacokinetic properties.

Eigenschaften

CAS-Nummer

93905-75-0

Molekularformel

C9H13N5O

Molekulargewicht

207.23 g/mol

IUPAC-Name

2-amino-9-butyl-1H-purin-6-one

InChI

InChI=1S/C9H13N5O/c1-2-3-4-14-5-11-6-7(14)12-9(10)13-8(6)15/h5H,2-4H2,1H3,(H3,10,12,13,15)

InChI-Schlüssel

RITMSEHRRVJGJR-UHFFFAOYSA-N

Kanonische SMILES

CCCCN1C=NC2=C1N=C(NC2=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.